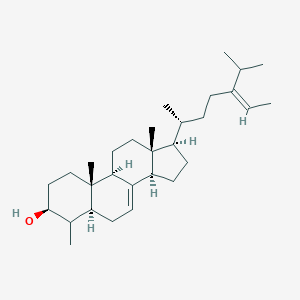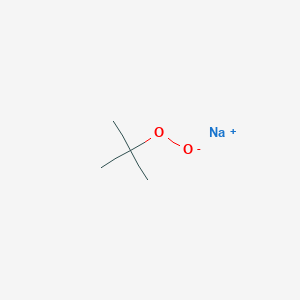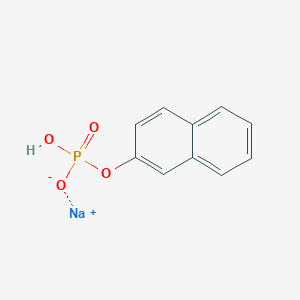
(R)-(-)-α-(Trifluormethyl)benzylakohol
Übersicht
Beschreibung
(-)-(-)-alpha-(Trifluoromethyl)benzyl alcohol (TFMBA) is a synthetic compound that has been developed for use in scientific research. It is a chiral alcohol, meaning it has two different forms, each with its own distinct properties. TFMBA has been studied for its potential applications in a variety of fields, including organic synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Chirale Katalysatoren & Liganden
Diese Verbindung wird als chiraler Katalysator und Ligand verwendet . Chirale Katalysatoren sind Substanzen, die die Geschwindigkeit einer chemischen Reaktion erhöhen und in der Lage sind, bevorzugt ein Enantiomer gegenüber dem anderen zu bilden. Diese Eigenschaft macht “®-(-)-α-(Trifluormethyl)benzylakohol” wertvoll bei der Synthese von Pharmazeutika und anderen Chemikalien, die eine spezifische Stereochemie erfordern.
Bestimmung der Enantiomerenzusammensetzung
“®-(-)-α-(Trifluormethyl)benzylakohol” wird als chirales Solvatisierungsmittel zur Bestimmung der Enantiomerenzusammensetzung mittels H-NMR verwendet . Das bedeutet, dass es helfen kann, zwischen verschiedenen Enantiomeren (Spiegelbildisomeren) einer Verbindung zu unterscheiden, was in Bereichen wie der Pharmazie entscheidend ist, wo die biologische Aktivität einer Verbindung von ihrer Stereochemie abhängen kann.
Pharmazeutisches Zwischenprodukt
Diese Verbindung wird als pharmazeutisches Zwischenprodukt verwendet . Dies bedeutet, dass es bei der Produktion von pharmazeutischen Medikamenten verwendet wird. Seine spezifische Rolle kann je nach dem zu synthetisierenden Medikament variieren.
Kinetische Studien von Phosphonoformat-Prodrugs
“®-(-)-α-(Trifluormethyl)benzylakohol” wird als Reagenz in kinetischen Studien von Phosphonoformat-Prodrugs verwendet . Prodrugs sind biologisch inaktive Verbindungen, die im Körper metabolisiert werden können, um ein aktives Medikament zu produzieren. Die Untersuchung der Kinetik dieser Reaktionen kann zur Optimierung der Medikamentenverabreichung beitragen.
Aquachrom(IV)-Studien
Diese Verbindung wird auch in Studien verwendet, die Aquachrom(IV) betreffen . Obwohl die Einzelheiten dieser Studien in den Quellen nicht näher erläutert werden, ist es wahrscheinlich, dass sie die Eigenschaften und Reaktionen von Aquachrom(IV)-Komplexen untersuchen.
NMR-Spektrum-Vorhersage
“®-(-)-α-(Trifluormethyl)benzylakohol” wird zur Vorhersage des NMR-Spektrums verwendet . NMR (Nuclear Magnetic Resonance)-Spektroskopie ist eine Technik, die verwendet wird, um Informationen über die Struktur und Dynamik von Molekülen zu erhalten. Durch die Verwendung dieser Verbindung können Forscher das NMR-Spektrum anderer Verbindungen vorhersagen, was zur Strukturaufklärung beiträgt.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to be used as a chiral solvating agent for determining enantiomeric composition by h-nmr . This suggests that it interacts with various chiral compounds, influencing their behavior in a magnetic field.
Mode of Action
It is known to be used in supercharging reagents in electrospray ionization mass spectrometry . In this context, it may interact with its targets by increasing the generation of higher charge-state ions, thereby improving signal intensity .
Pharmacokinetics
Its physical properties such as boiling point (73-76 °c/9 mmhg), melting point (20 °c), and density (1300 g/mL at 20 °C) have been reported . These properties may influence its bioavailability and pharmacokinetic behavior.
Eigenschaften
IUPAC Name |
(1R)-2,2,2-trifluoro-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOMEAQPOMDWSR-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10531-50-7 | |
| Record name | (-)-2,2,2-Trifluoro-1-phenylethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-α-(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Can (R)-2,2,2-Trifluoro-1-phenylethanol be synthesized asymmetrically?
A1: Yes, research indicates that (R)-2,2,2-Trifluoro-1-phenylethanol can be synthesized asymmetrically through two primary methods.
- Photoisomerization of Nitrones: Irradiating achiral aldo- or keto-nitrones with UV light (λ > 300 nm) in the presence of a chiral solvent like (S)- or (R)-2,2,2-trifluoro-1-phenylethanol can produce optically active oxaziridines, with a maximum optical yield of 31% [].
- Enzymatic Reduction: The thermostable alcohol dehydrogenase (TkADH) from Thermococcus kodakarensis KOD1 exhibits high enantioselectivity in reducing 2,2,2-trifluoroacetophenone to (R)-2,2,2-trifluoro-1-phenylethanol with an enantiomeric excess (ee) greater than 99.6% []. This enzymatic approach offers a highly selective method for obtaining the desired enantiomer.
Q2: What factors influence the asymmetric synthesis of (R)-2,2,2-Trifluoro-1-phenylethanol from nitrones?
A2: The degree of asymmetric synthesis during the photoisomerization of nitrones to chiral oxaziridines, precursors to (R)-2,2,2-Trifluoro-1-phenylethanol, is sensitive to several factors []:
Q3: Does the presence of a para-nitrophenyl substituent on oxaziridines, potential precursors to (R)-2,2,2-Trifluoro-1-phenylethanol, affect their photochemical behavior?
A3: Yes, oxaziridines containing a para-nitrophenyl group exhibit unique photochemical properties. Upon irradiation with UV light at a wavelength of 254 nm, these oxaziridines undergo both photoracemization and photoepimerization []. This behavior suggests that the excited state of the para-nitrophenyl substituted oxaziridine can access pathways leading to a loss of stereochemical integrity. The proposed mechanisms for these transformations include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)

